N-Desmethyl Trifluoperazine-d8 Dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

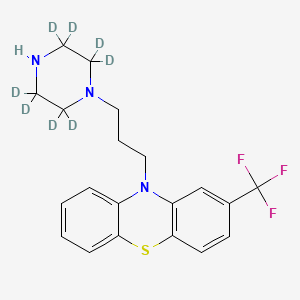

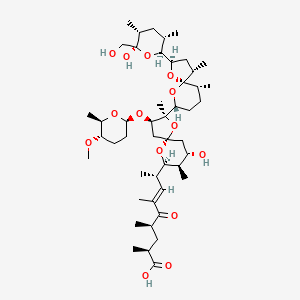

N-Desmethyl Trifluoperazine-d8 Dihydrochloride is a labeled metabolite of the antipsychotic drug Trifluoperazine. It is primarily used in proteomics research applications. The compound has a molecular formula of C20H16D8Cl2F3N3S and a molecular weight of 474.44 .

Métodos De Preparación

The synthesis of N-Desmethyl Trifluoperazine-d8 Dihydrochloride involves the deuteration of Trifluoperazine, followed by demethylation. The reaction conditions typically include the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms.

Análisis De Reacciones Químicas

N-Desmethyl Trifluoperazine-d8 Dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Halogenation or alkylation reactions can occur under specific conditions, using reagents like halogens or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

N-Desmethyl Trifluoperazine-d8 Dihydrochloride is widely used in scientific research, particularly in the following fields:

Chemistry: It serves as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: The compound is used to study the metabolism and pharmacokinetics of Trifluoperazine.

Medicine: Research involving this compound helps in understanding the pharmacological effects and potential side effects of Trifluoperazine.

Industry: It is used in the development of new analytical methods and quality control processes.

Mecanismo De Acción

The mechanism of action of N-Desmethyl Trifluoperazine-d8 Dihydrochloride is similar to that of Trifluoperazine. It primarily acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparación Con Compuestos Similares

N-Desmethyl Trifluoperazine-d8 Dihydrochloride can be compared with other similar compounds, such as:

Fluphenazine: Another antipsychotic drug with a similar mechanism of action.

Chlorpromazine: A phenothiazine derivative with antipsychotic properties.

Haloperidol: A butyrophenone derivative used to treat schizophrenia and other psychotic disorders.

The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in research applications involving isotopic labeling .

Propiedades

IUPAC Name |

10-[3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3S/c21-20(22,23)15-6-7-19-17(14-15)26(16-4-1-2-5-18(16)27-19)11-3-10-25-12-8-24-9-13-25/h1-2,4-7,14,24H,3,8-13H2/i8D2,9D2,12D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYRFBRPGFAPCM-NQUIVBQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)

![2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B564214.png)

![[(1S,4S,5R,8S)-4,8,11-trimethyl-3,7-dioxo-2-oxatricyclo[6.5.0.01,5]tridec-10-en-9-yl] 4-methoxybenzoate](/img/structure/B564216.png)

![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)